7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or use in various applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Metabolic Studies and Drug Metabolites
Methylated Purines in Urinary Stones : Research by Safranow and Machoy (2005) explored the presence of methylated purines, such as methylxanthines, in urinary calculi, highlighting the dietary and drug-induced origins of these compounds and their potential role in urolithiasis pathogenesis (Safranow & Machoy, 2005).
Pharmacokinetics of Novel Compounds : Studies like those by Atsumi et al. (2001) on the urinary metabolites of DX-8951, a novel camptothecin analog, demonstrate the importance of understanding the metabolic fate of therapeutic agents, including purine analogs, in drug development and safety evaluation (Atsumi et al., 2001).
Environmental and Dietary Exposures
- Food Packaging and Chemical Exposures : Rudel et al. (2011) investigated the impact of food packaging on bisphenol A and phthalate exposure, underlining the indirect pathways through which humans can be exposed to synthetic chemicals, including those structurally related to purines (Rudel et al., 2011).
Biomedical Applications
- Drug Interactions and Toxicokinetics : Research into the interactions and toxicokinetics of compounds, as exemplified by the study on aminophylline and salbutamol by Meena (2019), provides insights into the physiological effects, potential therapeutic applications, and safety profiles of purine derivatives and related compounds (Meena, 2019).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose.
Future Directions
This involves understanding the potential future applications and research directions for the compound.
properties
IUPAC Name |
7-ethyl-8-(hexylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-8-9-15-13-16-11-10(19(13)5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRAFFDUTVEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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